verticillin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Verticillin B is a naturally occurring compound belonging to the class of epipolythiodioxopiperazine alkaloids. It is derived from fungal species, particularly those in the genus Clonostachys. This compound has garnered significant interest due to its potent cytotoxic properties, making it a promising candidate for anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of verticillin B involves complex organic reactions due to its intricate molecular structure. One common approach is the total synthesis route, which includes the formation of the dioxopiperazine core followed by the introduction of sulfur atoms to form the epipolythiodioxopiperazine structure. Key steps often involve:
Formation of the Dioxopiperazine Core: This is typically achieved through cyclization reactions involving amino acids or their derivatives.
Introduction of Sulfur Atoms: This step involves the use of sulfurating agents such as Lawesson’s reagent or elemental sulfur under controlled conditions to introduce the sulfur atoms into the dioxopiperazine core.
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using fungal cultures. The fungi are cultivated under specific conditions that promote the production of this compound. The compound is then extracted and purified using chromatographic techniques. Advances in biotechnology have also enabled the use of genetically engineered strains to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Verticillin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfide bonds in this compound to thiols. Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Verticillin B has a wide range of applications in scientific research:
Mechanism of Action
Verticillin B exerts its effects primarily through the inhibition of histone methyltransferases. This inhibition leads to alterations in the epigenome, affecting gene expression and inducing apoptosis in cancer cells. Additionally, this compound can generate reactive oxygen species, further contributing to its cytotoxic effects. The compound also modulates immune cell recognition, enhancing its potential as an anticancer agent .
Comparison with Similar Compounds
Verticillin B is part of a family of compounds known as verticillins. Similar compounds include verticillin A, verticillin C, and other epipolythiodioxopiperazine alkaloids. Compared to its analogs, this compound is unique due to its specific sulfur-containing structure, which contributes to its potent biological activity. Other similar compounds include gliotoxin and sporidesmin, which also belong to the epipolythiodioxopiperazine class but differ in their specific molecular configurations and biological activities .
Conclusion
This compound is a compound of significant interest due to its complex structure and potent biological activities. Its synthesis, chemical reactivity, and wide range of applications in scientific research make it a valuable subject of study. Ongoing research continues to uncover new insights into its mechanism of action and potential therapeutic applications.
Properties
CAS No. |
52212-86-9 |
---|---|
Molecular Formula |
C30H28N6O7S4 |
Molecular Weight |
712.8 g/mol |
IUPAC Name |
(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C30H28N6O7S4/c1-25-21(40)35-19-27(13-8-4-6-10-15(13)31-19,17(38)29(35,46-44-25)23(42)33(25)2)28-14-9-5-7-11-16(14)32-20(28)36-22(41)26(12-37)34(3)24(43)30(36,18(28)39)47-45-26/h4-11,17-20,31-32,37-39H,12H2,1-3H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1 |
InChI Key |
YABFNIMWFFFBHC-LRESJZTJSA-N |
Isomeric SMILES |
C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)CO)C)O |
Canonical SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.